

Ivonescimab in Advanced NSCLC: A Comparative Analysis of Combination Therapy vs. Monotherapy

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A comprehensive review of recent clinical trial data reveals distinct efficacy and safety profiles for the bispecific antibody Ivonescimab when used in combination with chemotherapy versus as a monotherapy in various subsets of advanced non-small cell lung cancer (NSCLC). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining trial methodologies, and visualizing relevant biological pathways and study designs.

Ivonescimab, a first-in-class bispecific antibody, uniquely targets both Programmed Death-1 (PD-1) and Vascular Endothelial Growth Factor (VEGF), aiming to simultaneously stimulate an anti-tumor immune response and inhibit tumor angiogenesis.^{[1][2]} Clinical investigations have explored its potential in different therapeutic strategies for advanced NSCLC.

Quantitative Data Summary

The following tables summarize the key efficacy and safety data from pivotal Phase III clinical trials of Ivonescimab in advanced NSCLC.

Table 1: Efficacy of Ivonescimab Combination Therapy vs. Control in EGFR-Mutant NSCLC (HARMONi-A Trial)

Efficacy Endpoint	Ivonescimab + Chemotherapy (n=161)	Placebo + Chemotherapy (n=161)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	7.1 months	4.8 months	0.46 (0.34-0.62)	<0.001[3]
Objective Response Rate (ORR)	50.6%	35.4%	-	0.006[3]
Median Overall Survival (OS)	16.8 months	14.1 months	0.74	0.019[4]

Table 2: Efficacy of Ivonescimab Monotherapy vs. Pembrolizumab Monotherapy in PD-L1 Positive NSCLC (HARMONi-2 Trial)

Efficacy Endpoint	Ivonescimab Monotherapy (n=198)	Pembrolizumab Monotherapy (n=200)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	11.14 months	5.82 months	0.51 (0.38-0.69)	<0.0001[5]
Objective Response Rate (ORR)	50.0%	38.5%	-	-
Disease Control Rate (DCR)	89.9%	70.5%	-	-

Table 3: Efficacy of Ivonescimab Combination Therapy vs. Tislelizumab Combination Therapy in Squamous NSCLC (HARMONi-6 Trial)

Efficacy Endpoint	Ivonescimab + Chemotherapy (n=266)	Tislelizumab + Chemotherapy (n=266)	Hazard Ratio (95% CI)	p-value
Median Progression-Free Survival (PFS)	11.14 months	6.90 months	0.60 (0.46-0.78)	<0.0001[6][7]

Table 4: Overview of Grade ≥3 Treatment-Related Adverse Events (TRAEs)

Trial	Ivonescimab Arm	Control Arm
HARMONi-A	61.5% (Ivonescimab + Chemo)	49.1% (Placebo + Chemo)[3]
HARMONi-2	Immune-related AEs: 7% (Ivonescimab)	Immune-related AEs: 8% (Pembrolizumab)[5]
HARMONi-6	63.9% (Ivonescimab + Chemo)	54.3% (Tislelizumab + Chemo) [8]

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this guide.

HARMONi-A (NCT05184712)

- Study Design: A randomized, double-blind, multi-center, placebo-controlled Phase III trial conducted in China.[9][10]
- Patient Population: Patients with locally advanced or metastatic non-squamous NSCLC with EGFR mutations who have progressed on prior EGFR tyrosine kinase inhibitor (TKI) therapy. [9][10]
- Intervention Arms:
 - Experimental Arm: Ivonescimab (20 mg/kg) administered intravenously every 3 weeks, in combination with pemetrexed (500 mg/m²) and carboplatin (AUC 5) for four cycles, followed by maintenance therapy with Ivonescimab and pemetrexed.[3]

- Control Arm: Placebo in combination with pemetrexed and carboplatin for four cycles, followed by maintenance therapy with placebo and pemetrexed.[3]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent radiographic review committee (IRRC) according to RECIST v1.1.[3][10]
- Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), duration of response, and safety.[11]

HARMONI-2 (NCT05499390)

- Study Design: A randomized, double-blind, multi-center Phase III trial conducted in China.[5]
- Patient Population: Patients with locally advanced or metastatic NSCLC with positive PD-L1 expression (Tumor Proportion Score [TPS] $\geq 1\%$) and without sensitizing EGFR mutations or ALK translocations, who had not received prior systemic therapy for advanced disease.[5][12]
- Intervention Arms:
 - Experimental Arm: Ivonescimab monotherapy (20 mg/kg) administered intravenously every 3 weeks.[5]
 - Control Arm: Pembrolizumab monotherapy (200 mg) administered intravenously every 3 weeks.[5]
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by a masked independent radiographic review committee per RECIST v1.1.[5]
- Secondary Endpoints: Overall Survival (OS), ORR, duration of response, disease control rate, and safety.[8]

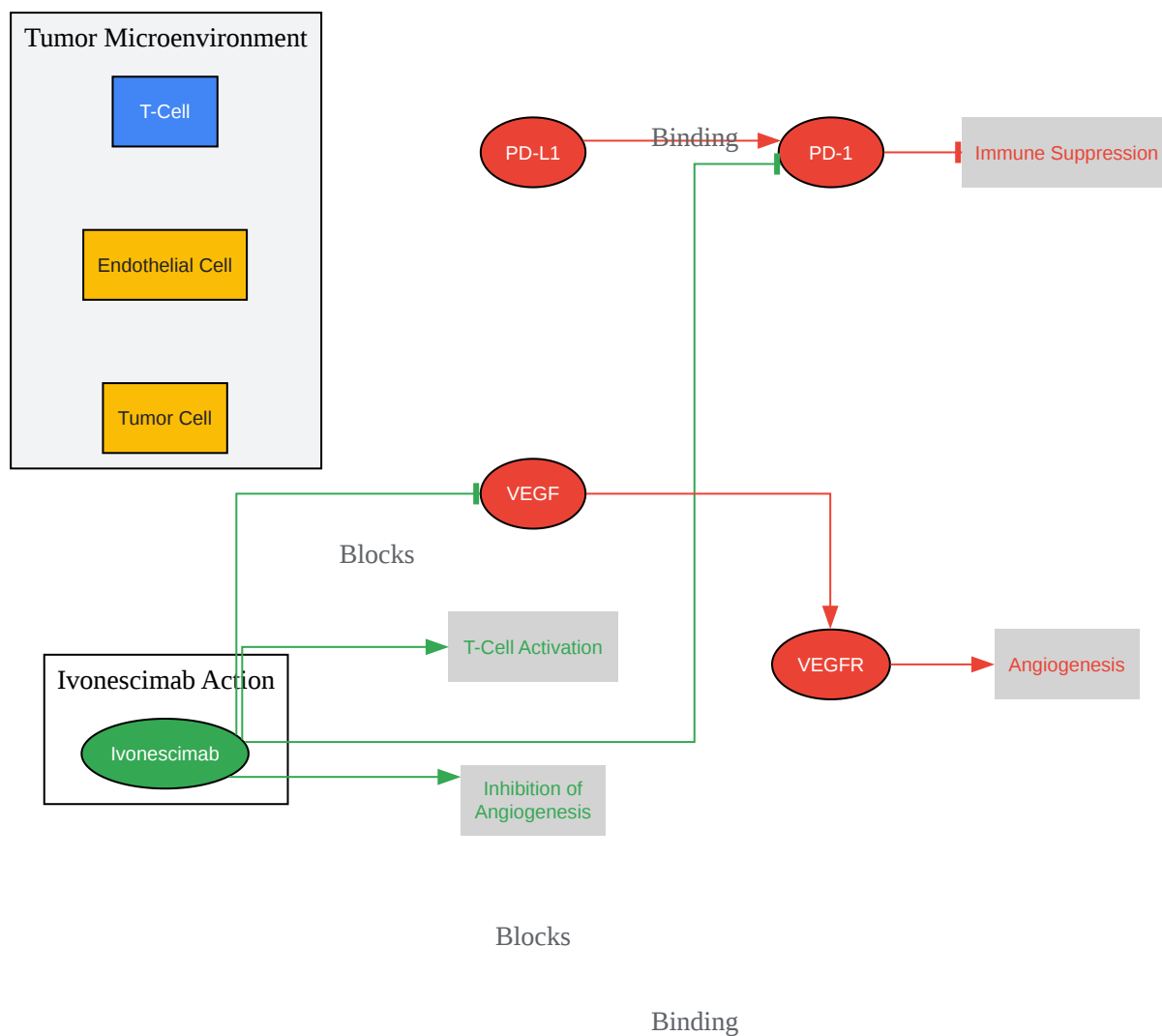
HARMONI-6 (NCT05840016)

- Study Design: A randomized, double-blind, multi-center Phase III trial conducted in China.[6]
- Patient Population: Patients with previously untreated, unresectable stage IIIB/IIIC or stage IV squamous NSCLC, irrespective of PD-L1 expression.[6][13]

- Intervention Arms:
 - Experimental Arm: Ivonescimab (20 mg/kg) in combination with paclitaxel (175 mg/m²) and carboplatin (AUC 5) administered intravenously every 3 weeks for four cycles, followed by Ivonescimab monotherapy maintenance.[\[6\]](#)
 - Control Arm: Tislelizumab (200 mg) in combination with the same chemotherapy backbone, followed by tislelizumab maintenance.[\[6\]](#)
- Primary Endpoint: Progression-Free Survival (PFS) as assessed by an independent radiographic review committee per RECIST v1.1.[\[6\]](#)
- Secondary Endpoints: Overall Survival (OS), ORR, duration of response, and safety.[\[13\]](#)

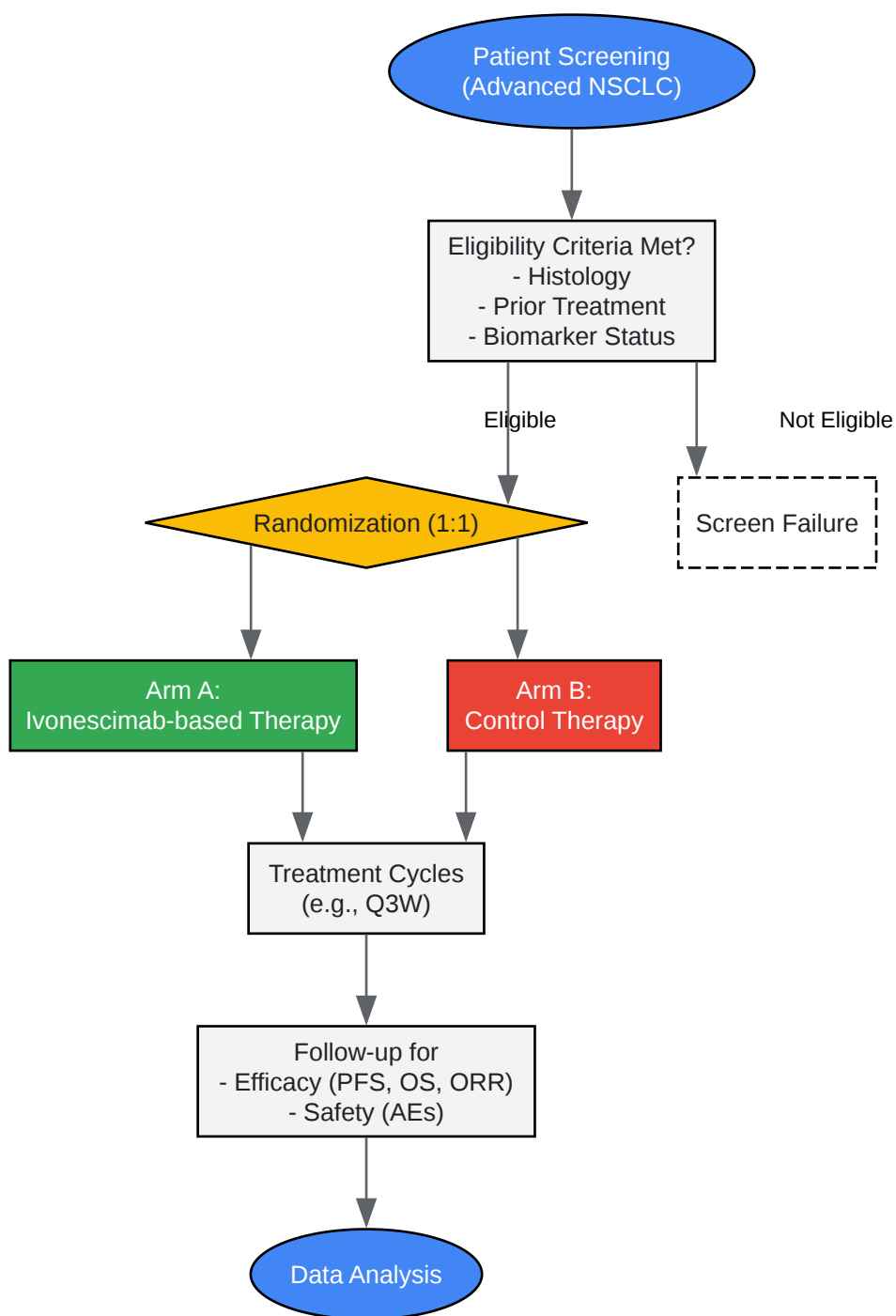
Visualizations

The following diagrams illustrate the mechanism of action of Ivonescimab and a representative clinical trial workflow.



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Caption: Ivonescimab's dual blockade of PD-1 and VEGF.



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Caption: Generalized workflow of the HARMONi clinical trials.

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